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Introduction
T3011 (also known as MVR-T3011) is a genetically engineered oncolytic herpes simplex virus

type 1 (oHSV-1) designed to selectively replicate in and destroy tumor cells while stimulating a

robust anti-tumor immune response.[1] This next-generation oncolytic immunotherapy is armed

with two key immunomodulatory payloads: human interleukin-12 (IL-12) and a proprietary anti-

programmed cell death protein 1 (PD-1) antibody.[1][2] This multi-pronged mechanism of action

makes T3011 a promising candidate for combination therapy, aiming to overcome immune

resistance and enhance the efficacy of existing cancer treatments. This technical guide

provides an in-depth overview of T3011's mechanism of action, summarizes key clinical

findings in combination settings, and details relevant experimental protocols.

Mechanism of Action: A Tri-modal Anti-Tumor Attack
T3011's therapeutic effect is driven by three synergistic mechanisms:

Direct Oncolysis: T3011 is engineered for selective replication within tumor cells, leading to

their direct lysis and the release of tumor-associated antigens (TAAs), damage-associated

molecular patterns (DAMPs), and new viral progeny to infect adjacent cancer cells.[1]

IL-12 Mediated Immune Stimulation: The expression of IL-12 within the tumor

microenvironment (TME) promotes the activation and proliferation of natural killer (NK) cells
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and cytotoxic T-lymphocytes (CTLs).[1][2] This leads to the secretion of interferon-gamma

(IFN-γ), further enhancing the anti-tumor immune response and promoting anti-angiogenic

effects.[2]

In-situ PD-1 Blockade: The localized expression of a full-length anti-PD-1 antibody by T3011-

infected tumor cells serves to block the PD-1/PD-L1 immune checkpoint pathway directly

within the TME.[1][2] This alleviates T-cell exhaustion and restores the tumor-killing activity of

CTLs.[2]

The combination of these actions is intended to transform an immunologically "cold" tumor into

a "hot" one, thereby making it more susceptible to immune-mediated destruction.

Clinical Development and Combination Therapy
T3011 is being evaluated in multiple clinical trials as both a monotherapy and in combination

with systemic immunotherapies and targeted agents across a range of solid tumors. The

following sections summarize key clinical data from these studies.

T3011 in Combination with Pembrolizumab (Anti-PD-1
Antibody)
A Phase 1/2a clinical trial (NCT04370587) has been investigating the safety and efficacy of

intratumorally administered T3011, both as a single agent and in combination with the

intravenous anti-PD-1 antibody, pembrolizumab, in patients with advanced or metastatic solid

tumors.[3][4]

Key Clinical Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/oncolytic-hsv-1-expressing-il-12-and-anti-pd-1-antibody-t3011
https://www.asco.org/abstracts-presentations/ABSTRACT403958
https://www.asco.org/abstracts-presentations/ABSTRACT403958
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/oncolytic-hsv-1-expressing-il-12-and-anti-pd-1-antibody-t3011
https://www.asco.org/abstracts-presentations/ABSTRACT403958
https://www.asco.org/abstracts-presentations/ABSTRACT403958
https://clin.larvol.com/trial-detail/NCT04370587
https://www.clinicaltrials.gov/study/NCT04370587?term=AREA%5BBasicSearch%5D(t3011)&rank=2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indication
Treatmen
t Arm

Number
of
Patients

Confirme
d
Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

12-month
Progressi
on-Free
Survival
(PFS)
Rate

Key
Safety
Findings

Advanced

Melanoma

(post-PD-

1/CTLA-4)

T3011

Monothera

py

12 25.0% 33.3% 36.4%

Most

frequent

TRAEs:

pyrexia,

fatigue,

chills,

injection

site pain,

arthralgia,

nausea,

headache.

No

additional

safety

signals in

combinatio

n therapy.

[2]

Advanced

Solid

Tumors

(crossover)

T3011 +

Pembrolizu

mab

6

1 patient

achieved a

partial

response

(PR)

- -

TRAEs: Treatment-Related Adverse Events

Experimental Protocol: Phase 1/2a Study of T3011 +/- Pembrolizumab (NCT04370587)

Study Design: This is an open-label, dose-escalation and expansion study. The Phase 1

portion utilized a 3+3 design to evaluate escalating doses of T3011 monotherapy.[4] Phase
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2a evaluates T3011 as a single agent and in combination with pembrolizumab in specific

tumor cohorts, including a rollover arm for patients who progress on monotherapy.[4]

Patient Population: Patients with pathologically confirmed recurrent or metastatic

malignancies who have failed standard of care therapy.[2]

Treatment Regimen:

Monotherapy: T3011 administered via intratumoral injection at doses ranging from 1x10^6

to 5x10^7 PFU/mL every two weeks.[2]

Combination Therapy: A lead-in of T3011 monotherapy (1x10^6 PFU/mL every two weeks

for two cycles) followed by combination therapy with T3011 and intravenous

pembrolizumab every three weeks.[2]

Primary Endpoints: Safety and tolerability.[2]

Secondary Endpoints: Confirmed ORR, DCR, Duration of Response (DOR), PFS, Overall

Survival (OS), pharmacodynamics, and pharmacokinetics.[2]

Pharmacodynamic assessments from this study have shown that T3011 can modify the tumor

microenvironment. An increase in CD8+ T-cells was observed in 46.7% of all patients with

available tumor tissue for analysis, and in 50% of melanoma patients.[2] Notably, two

melanoma patients who achieved a partial response had a greater than 15-fold increase in

CD8+ T-cells.[2]

T3011 in Combination with Toripalimab (Anti-PD-1
Antibody) and Regorafenib (Multi-kinase Inhibitor)
A Phase 1 clinical study (NCT06283303) is underway to evaluate the safety and efficacy of

T3011 administered via hepatic artery infusion in combination with toripalimab and regorafenib

in patients with liver metastases from colorectal cancer.[5]

Experimental Protocol: Phase 1 Study of T3011 + Toripalimab + Regorafenib (NCT06283303)

Study Design: This is a prospective, open-label, investigator-initiated clinical study with a 3+3

dose escalation design for the T3011 lead-in period.[5]
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Patient Population: Patients with liver metastases from colorectal cancer.[5]

Treatment Regimen:

Lead-in Period: T3011 administered via hepatic artery infusion at two dose levels: 3x10^8

PFU and 1x10^9 PFU.[5]

Combination Period: Following the lead-in, patients receive T3011 at the determined safe

dose in combination with intravenous toripalimab (80mg) and oral regorafenib (80mg once

daily).[5]

Primary Endpoints: Safety and efficacy.[5]

The rationale for this combination is based on the potential for regorafenib to normalize the

tumor vasculature and modulate the tumor microenvironment, which may enhance the delivery

and efficacy of both T3011 and toripalimab.[6]

Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental designs, the following

diagrams have been generated using the DOT language.

Signaling Pathway of T3011's Anti-Tumor Activity
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Caption: T3011's multimodal mechanism of action.
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Experimental Workflow for NCT04370587
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Caption: Clinical trial workflow for NCT04370587.

Conclusion
T3011 represents a novel and promising oncolytic immunotherapy with a multi-faceted

mechanism of action. Early clinical data suggests that T3011, both as a monotherapy and in

combination with immune checkpoint inhibitors, is well-tolerated and demonstrates

encouraging anti-tumor activity in heavily pre-treated patient populations. The ability of T3011
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to modulate the tumor microenvironment and induce a systemic anti-tumor immune response

provides a strong rationale for its continued development in combination with various anti-

cancer agents. Ongoing and future clinical studies will be crucial in further defining the

therapeutic potential of T3011 in the evolving landscape of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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